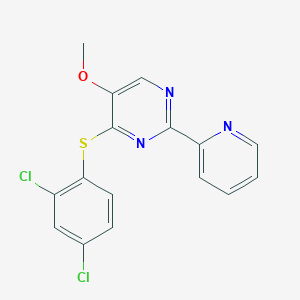

4-((2,4-Dichlorophenyl)sulfanyl)-5-methoxy-2-(2-pyridinyl)pyrimidine

Description

4-((2,4-Dichlorophenyl)sulfanyl)-5-methoxy-2-(2-pyridinyl)pyrimidine is a pyrimidine derivative characterized by a 2,4-dichlorophenylsulfanyl group at position 4, a methoxy group at position 5, and a 2-pyridinyl substituent at position 2. Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors, through hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)sulfanyl-5-methoxy-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3OS/c1-22-13-9-20-15(12-4-2-3-7-19-12)21-16(13)23-14-6-5-10(17)8-11(14)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCZYZYRESXNND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1SC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to exhibit a wide range of biological activities due to their structural resemblance with the nucleotide base pair of dna and rna.

Mode of Action

It’s known that pyrimidine derivatives can interact with dna and rna due to their structural similarity, which can influence various biological processes.

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities.

Pharmacokinetics

For instance, the boiling point, melting point, and molecular weight can influence the compound’s bioavailability.

Biological Activity

The compound 4-((2,4-Dichlorophenyl)sulfanyl)-5-methoxy-2-(2-pyridinyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

- Molecular Formula : C16H14Cl2N3OS

- Molecular Weight : 364.24 g/mol

- CAS Number : 338772-29-5

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with 5-methoxy-2-(2-pyridinyl)pyrimidine under controlled conditions. The resulting product is purified through recrystallization or chromatography to achieve a high purity level.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of cancer therapy and antimicrobial effects.

Anticancer Activity

A study evaluating various pyrimidine derivatives found that certain structural modifications significantly enhanced their inhibitory effects against cancer cell lines. Specifically, compounds similar to this compound demonstrated promising results against several cancer types, including colon and breast cancers.

Antimicrobial Activity

In vitro assays have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve the inhibition of bacterial cell wall synthesis, leading to cell lysis.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HCT-15 (Colon Carcinoma) | <10 | |

| Antimicrobial | Staphylococcus aureus | 12 | |

| Antimicrobial | Escherichia coli | 15 |

Case Study: Anticancer Efficacy

In a comparative study involving several pyrimidine derivatives, this compound was tested against HCT-15 colon carcinoma cells. The results indicated an IC50 value of less than 10 µM, suggesting high potency in inhibiting cell proliferation.

Case Study: Antimicrobial Properties

A series of antimicrobial tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 of 12 µM against S. aureus, indicating significant antibacterial activity.

The biological activity of this compound can be attributed to its ability to interact with specific enzyme targets within cells. Molecular docking studies suggest that it binds effectively to dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in both cancer cells and bacteria. This binding disrupts the normal function of DHFR, leading to reduced proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- Lipophilicity: The 2,4-dichlorophenylsulfanyl group in the target compound and ’s analog enhances hydrophobicity compared to the trifluoromethylphenoxy group in .

- Solubility : The carboxylic acid in ’s compound improves aqueous solubility relative to the methoxy and pyridinyl groups in the target compound.

Key Insights :

- However, the oxadiazole and thioether groups in ’s compound may enhance membrane penetration compared to the pyridinyl group in the target .

- Receptor Targeting : Thiazolo-pyrimidines () demonstrate high affinity for CRF receptors, whereas the target compound’s pyridinyl group may favor kinase or protease targets due to its nitrogen-rich aromatic system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.